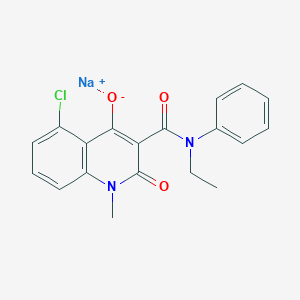

Laquinimod sodium

Overview

Description

Laquinimod sodium is an experimental immunomodulator developed by Active Biotech and Teva Pharmaceutical Industries. It is primarily being investigated as an oral treatment for multiple sclerosis and Huntington’s disease . This compound is a quinoline-3-carboxamide derivative, known for its potential to modulate the immune system and reduce disease activity as observed in magnetic resonance imaging studies .

Mechanism of Action

Target of Action

Laquinimod sodium is an immunomodulator developed by Active Biotech and produced by Teva Pharmaceutical Industries . It targets the aryl hydrocarbon receptor (AhR) that is present in antigen-presenting cells and involved in the regulation of these cells .

Mode of Action

This compound’s interaction with its targets leads to a reprogramming of antigen-presenting cells to become tolerogenic . Instead of activating pro-inflammatory T cells, regulatory T cells with anti-inflammatory properties are activated, leading to a dampening of the inflammation .

Biochemical Pathways

This compound affects the NF-κB pathway . By inhibiting the activation of NF-κB in astrocytes, it prevents the demyelination induced by Cuprizone . This modulation of the NF-κB pathway is responsible for the changes observed in dendritic cell maturation and functions .

Pharmacokinetics

The metabolism of this compound is hepatic, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism . .

Result of Action

This compound has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally . It has demonstrated beneficial effects in delaying disease progression and preventing brain atrophy in clinical trials .

Biochemical Analysis

Biochemical Properties

Laquinimod Sodium has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism . The interactions of this compound with these enzymes and proteins contribute to its biochemical properties.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to reduce disease activity on magnetic resonance imaging . In experimental autoimmune encephalomyelitis (EAE), a model of MS, laquinimod treatment was associated with reduced central nervous system (CNS) inflammation, decreased Th1 and Th17 responses, and an increase in regulatory T cells (Treg) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on experimental autoimmune encephalomyelitis (EAE), laquinimod treatment reversed established RR-EAE and was associated with reduced CNS inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on EAE, laquinimod treatment was found to significantly decrease disease scores .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver, with Cytochrome P450 3A4 being the major enzyme responsible for its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laquinimod sodium is synthesized through a multi-step process involving the formation of the quinoline-3-carboxamide core structure. . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Laquinimod sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives with altered pharmacological properties.

Reduction: Reduction reactions can modify the quinoline ring, potentially affecting the compound’s biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with distinct pharmacological profiles. These derivatives are often evaluated for their potential therapeutic applications in preclinical and clinical studies .

Scientific Research Applications

Comparison with Similar Compounds

Dimethyl fumarate: An oral treatment for multiple sclerosis that activates the nuclear factor erythroid 2-related factor 2 pathway.

Teriflunomide: An oral immunomodulator that inhibits dihydroorotate dehydrogenase, used for multiple sclerosis.

Uniqueness of Laquinimod Sodium: this compound is unique due to its specific targeting of the aryl hydrocarbon receptor and nuclear factor kappa B pathways, which distinguishes it from other immunomodulators. Its ability to modulate both innate and adaptive immune responses provides a comprehensive approach to managing autoimmune diseases .

Properties

IUPAC Name |

sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHPPWBIIQMBQC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179538 | |

| Record name | Laquinimod sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248282-07-7 | |

| Record name | Laquinimod sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laquinimod sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAQUINIMOD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

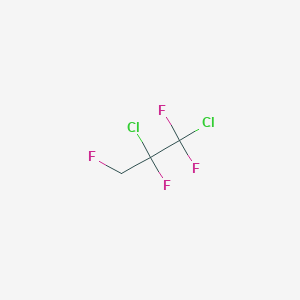

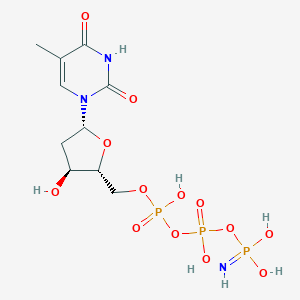

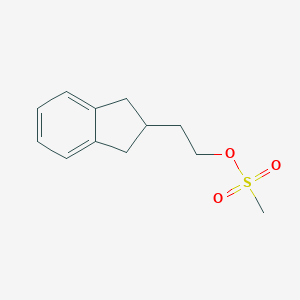

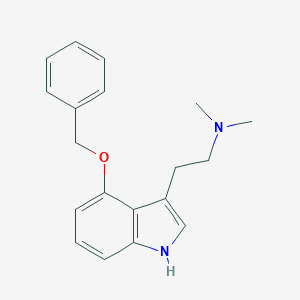

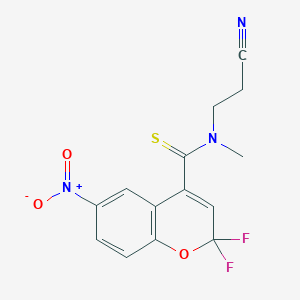

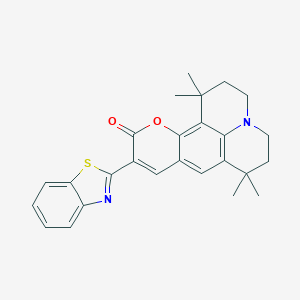

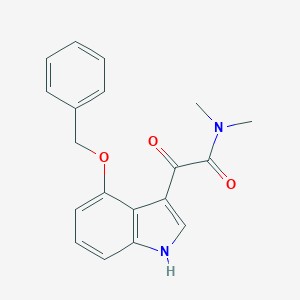

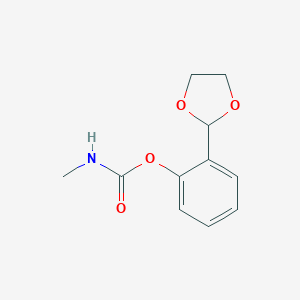

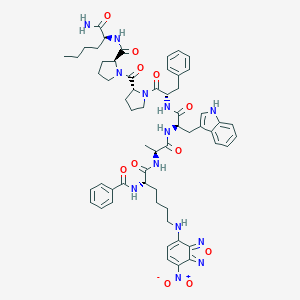

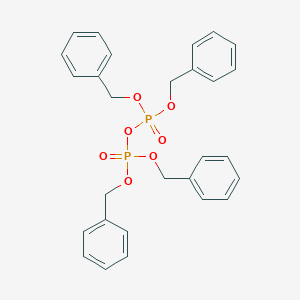

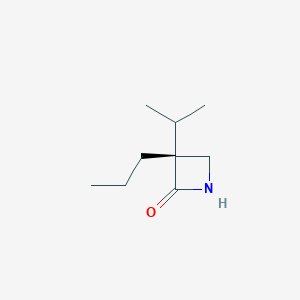

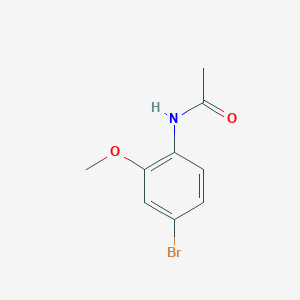

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystalline properties of Laquinimod Sodium and how do they influence its production?

A1: Research has identified different crystalline forms of this compound, with variations in particle size distribution and tapped density. Studies have focused on developing manufacturing processes that yield specific crystalline forms with desirable properties. For example, one process aims to produce crystals with a tapped density of at least 0.6 g/ml [] while another focuses on removing impurities after salt formation to improve crystal characteristics []. These efforts highlight the importance of controlling crystallization parameters to obtain this compound with desired physical properties for pharmaceutical formulation.

Q2: What impurities are commonly found during the manufacturing process of this compound, and how are they controlled?

A2: Several impurities have been identified during the synthesis of this compound, including BH-3-HLAQ, MCQ, MCQCA, MCQME, NEA, and MCQEE []. These impurities can impact the quality and efficacy of the final drug product. To address this, researchers have developed analytical methods, such as HPLC, to quantify these impurities and ensure their levels remain within acceptable limits []. The development of sensitive analytical techniques is crucial for ensuring the purity and safety of this compound during manufacturing.

Q3: How is the quality of this compound ensured during the manufacturing process?

A3: Quality control is paramount in pharmaceutical manufacturing. For this compound, researchers have established methods to confirm the presence of the desired compound and control for the presence of specific impurities. These methods include using reference standards for BH-3-HLAQ, MCQ, MCQCA, MCQME, and MCQEE to detect trace amounts of these impurities in the drug substance []. Additionally, quality control measures likely encompass monitoring critical process parameters and performing release testing on the final product to ensure it meets predefined specifications.

Q4: Has this compound been investigated in clinical trials, and for what indications?

A4: Yes, this compound has been explored in clinical trials for various indications. While specific details about these trials are not provided in the provided abstracts, one resource mentions its inclusion in clinical trials as of December 2008 []. Further research into publicly available clinical trial databases would provide more information regarding the specific indications investigated and the outcomes of these trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.